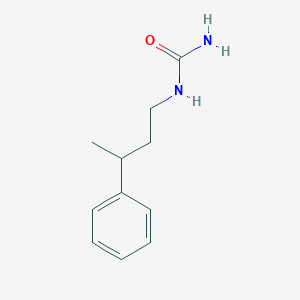

(3-Phenylbutyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical Sciences

Urea derivatives are a class of organic compounds that feature a urea functional group with one or more of the hydrogen atoms on the nitrogen atoms replaced by other substituents. The urea moiety's ability to form stable hydrogen bonds with various biological targets, such as proteins and enzymes, makes it a cornerstone in medicinal chemistry and drug design. researchgate.nethilarispublisher.comnih.govnih.gov This hydrogen bonding capability is crucial for establishing specific drug-target interactions, which can modulate the potency, selectivity, and pharmacokinetic properties of therapeutic agents. researchgate.nethilarispublisher.com Consequently, a vast number of urea derivatives have been investigated and developed for a wide range of medicinal applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. hilarispublisher.comchemeo.com

Beyond their medicinal importance, urea derivatives are also significant in materials science and supramolecular chemistry. The same hydrogen bonding that drives their biological activity allows them to self-assemble into well-ordered supramolecular structures like polymers and gels. nih.gov This property has been harnessed to create novel materials with unique functional properties.

The synthesis of urea derivatives has traditionally involved the reaction of amines with phosgene (B1210022) or isocyanates. researchgate.netnih.gov However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more environmentally friendly synthetic routes. researchgate.net

Overview of Research Trajectories for Arylalkyl Urea Frameworks, with Focus on (3-Phenylbutyl)urea

Arylalkyl ureas, which contain both an aromatic ring and an alkyl chain attached to the urea core, represent a significant subclass of urea derivatives. The combination of a rigid aryl group and a flexible alkyl chain allows for fine-tuning of the molecule's steric and electronic properties, making them attractive scaffolds in drug discovery. chemeo.com Research in this area has explored how variations in the aryl and alkyl substituents impact the biological activity of these compounds. hilarispublisher.comchemeo.com

This compound, the focus of this article, is an example of an arylalkyl urea. While specific research on this exact compound is not extensively documented in publicly available literature, its structural features place it within the broader research trajectory of arylalkyl ureas. The presence of a phenyl group and a butyl chain suggests potential applications analogous to other well-studied phenylurea derivatives, which have shown activity as herbicides and in pharmaceutical development. chemicalbook.com Due to the limited direct research on this compound, its synthesis, properties, and spectroscopic characteristics are largely inferred from closely related and well-characterized compounds, such as 1-butyl-3-phenylurea.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(7-8-13-11(12)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAFKSOZJWWMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 Phenylbutyl Urea

Solid-State Structure Determination via X-ray Crystallography of Urea (B33335) Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For urea derivatives, this method reveals critical information about bond lengths, bond angles, and the intermolecular interactions that govern the crystal lattice. Although hydrogen atoms are challenging to locate accurately with X-ray diffraction due to their low scattering of X-rays, modern refinement techniques like Hirshfeld atom refinement (HAR) have significantly improved the precision, yielding A–H (where A = C, N, O) bond lengths that are comparable in accuracy to those obtained from neutron diffraction studies. nih.gov

Analysis of Hydrogen Bonding Networks in Urea Crystal Structures

The urea functional group, with its two N-H donor groups and one C=O acceptor group, is a potent mediator of hydrogen bonds. These interactions are the primary determinants of the supramolecular structure in the crystalline state. In the crystal structure of urea itself, the oxygen atom participates in four N-H···O hydrogen bonds with three different neighboring molecules, creating a dense, stable network. researchgate.net

In substituted ureas, such as (3-Phenylbutyl)urea, the most common and robust hydrogen-bonding motif is the "urea tape" or α-network. researchgate.net This pattern consists of bifurcated N-H···O hydrogen bonds where molecules are linked into chains or tapes. researchgate.netresearchgate.net However, the specific substitution pattern on the urea nitrogens can significantly influence the resulting hydrogen bond network.

Studies on N-aryl-N'-nitrophenyl ureas show that these compounds can be classified into two families based on their hydrogen bond patterns: researchgate.net

Urea Tape Structures: These exhibit the classic α-network formed by N-H···O hydrogen bonds.

Non-Urea Tape Structures: In these cases, the N-H donors interact with other acceptor groups present in the molecule, such as a nitro group (N-H···O₂N) or a solvent molecule, rather than the urea carbonyl. researchgate.net

The preference for one network over another is directed by a subtle interplay between strong hydrogen bonds and weaker interactions, as well as the electronic properties of the substituents. researchgate.net

| Hydrogen Bond Motif | Description | Commonly Observed In | Molecular Conformation |

|---|---|---|---|

| α-Network (Urea Tape) | Chains formed by bifurcated N-H···O=C hydrogen bonds between urea groups. | Diaryl ureas with non-interfering substituents. | Phenyl rings are typically twisted out of the urea plane. researchgate.net |

| Urea···Nitro Synthon | N-H donors of the urea group form hydrogen bonds with the oxygen atoms of a nitro group on an adjacent molecule. | Aryl ureas containing nitro substituents. | Phenyl rings are often coplanar with the urea group. researchgate.net |

| Urea···Solvent Synthon | Urea N-H groups form hydrogen bonds with solvent molecules incorporated into the crystal lattice. | Crystals grown from coordinating solvents. | Variable, depends on solvent and other interactions. |

Molecular Packing Arrangements and Intermolecular Interactions in the Crystalline Phase

The way molecules pack in a crystal is a consequence of the drive to achieve the highest possible density, guided by the dominant intermolecular forces. For organic molecules, the packing efficiency is often described by the Kitaigorodskii packing coefficient (k), which typically falls between 0.65 and 0.80. The specific shape of the molecule and the nature of its intermolecular interactions dictate the final crystal symmetry and packing arrangement.

In urea derivatives, the strong and directional hydrogen bonds of the urea tape motif often lead to the formation of one-dimensional chains. These chains then pack together, influenced by weaker van der Waals forces and, in the case of arylalkyl ureas, potential π-π stacking interactions between the phenyl rings of adjacent molecules. The conformation of the molecule plays a crucial role; for instance, diaryl ureas that form the urea tape motif tend to adopt a twisted conformation where the phenyl rings are not in the same plane as the urea group. researchgate.net In contrast, molecules participating in non-tape structures are often more planar. researchgate.net The crystal habit, or external shape, is a macroscopic manifestation of this internal packing. For example, urea crystals grown from pure solutions often form long needles, a result of different growth speeds along different crystallographic faces. nih.govresearchgate.net

Solution-State Conformational Preferences and Dynamics of Arylalkyl Ureas

In solution, molecules are not fixed in a single orientation but exist as an ensemble of interconverting conformations. For arylalkyl ureas like this compound, the conformational landscape is primarily defined by rotation around the C-N bonds of the urea moiety and the single bonds of the alkyl chain.

Spectroscopic Probes of Conformation (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation and dynamics of molecules in solution. auremn.org.br By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), one can deduce the preferred conformations and the rates of interconversion between them.

For N-alkyl-N'-aryl ureas, ¹H NMR can provide information on the relative orientation of the substituents. For example, variable temperature NMR studies can be used to measure the rates of bond rotation. researchgate.net The chemical shifts of the N-H protons are particularly sensitive to their environment and participation in hydrogen bonding. A downfield shift is often indicative of hydrogen bond formation. In systematic studies of N-aryl-N'-cyclopentyl ureas, NMR was used alongside X-ray crystallography and computational methods to validate the conformational free-energy landscapes of the molecules. researchgate.netnih.gov

Cis/Trans Isomerization and Rotational Barriers in Substituted Ureas

The partial double-bond character of the C-N bonds in the urea group results in a significant energy barrier to rotation, leading to the existence of distinct cis and trans isomers. Analysis of crystal structure databases reveals a strong preference for trans conformations in acyclic N,N'-disubstituted ureas. researchgate.net The trans/trans state is the most common (found in ~79% of structures), followed by the cis/trans state (~21%), while the cis/cis state is rarely observed. nih.gov

The energy barrier for this isomerization is substantial, estimated to be in the range of 14–16 kcal/mol in solution. nih.gov This makes the interconversion slow on the NMR timescale, often allowing for the observation of distinct signals for different conformers. This rotational barrier is slightly higher than in unsubstituted urea (8.2 kcal/mol), with alkyl and phenyl substitutions leading to barriers in the 8.6-9.4 kcal/mol range for rotation about the C(sp²)-N bond. acs.orgnih.govacs.org

| Bond Rotation | Substituent | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C(sp²)-N | Unsubstituted | 8.2 | acs.orgacs.org |

| C(sp²)-N | Alkyl/Phenyl | 8.6 - 9.4 | acs.orgnih.govacs.org |

| N-C(aryl) | Phenyl | 2.4 | acs.orgacs.org |

| N-C(sp³) | Methyl | 0.9 | acs.orgacs.org |

| N-C(sp³) | Ethyl | 6.2 | acs.orgacs.org |

| N-C(sp³) | Isopropyl | 6.0 | acs.orgacs.org |

Role of Intramolecular Hydrogen Bonding in Shaping Conformation

While intermolecular hydrogen bonds dominate in the solid state, intramolecular hydrogen bonds can play a critical role in determining the preferred conformation of a molecule in solution. nih.gov An intramolecular hydrogen bond can stabilize a specific conformer that might otherwise be higher in energy.

For example, a cis/trans conformation can be significantly stabilized by the presence of an internal hydrogen bond. nih.gov This is observed in molecules like 1-(4-fluorophenyl)-3-pyridin-2-ylurea, where an intramolecular hydrogen bond forms between a urea N-H group and the nitrogen atom of the pyridine ring, locking the molecule into a cis/trans arrangement. researchgate.net Similarly, in certain N-phenyl-N'-cyclopentyl ureas, the cis-trans conformation is stabilized by an internal hydrogen bond to the N'-hydrogen. researchgate.netnih.gov For a molecule like this compound, which lacks an internal hydrogen bond acceptor on its substituents, such intramolecular interactions are not expected to be a dominant conformational factor. Its conformation will be primarily governed by the intrinsic preference for the trans/trans arrangement of the urea core and steric interactions of the phenylbutyl group.

Supramolecular Assembly and Self-Organization of Urea Derivatives

Non-covalent interactions are the primary driving forces behind the self-assembly of urea derivatives. nih.gov These interactions, although individually weak, collectively dictate the stability and structure of the resulting supramolecular architectures. nih.gov

A detailed examination of the crystal structure of the closely related compound, 1-(3-Phenylpropyl)urea, reveals key non-covalent interactions that are highly likely to be present in the assemblies of this compound. nih.gov In the crystal lattice of 1-(3-Phenylpropyl)urea, molecules are organized into double supramolecular layers. This organization is primarily governed by intermolecular N—H···O hydrogen bonds. nih.gov

These hydrogen bonds give rise to specific, recognizable patterns or motifs. Notably, the R2(8) and R1(6) graph set motifs are observed. nih.gov The R2(8) motif describes a cyclic arrangement where two molecules are linked by two hydrogen bonds, involving eight atoms in the ring. The R1(6) motif involves a chain-like arrangement. The presence of these motifs indicates a high degree of order and predictability in the hydrogen-bonding network.

Beyond hydrogen bonding, other non-covalent forces play a crucial role. mdpi.com The phenyl rings of the substituents can engage in π-π stacking or C—H···π interactions, while the butyl chains will contribute through van der Waals forces. The interplay of these various non-covalent interactions determines the final, most stable three-dimensional arrangement of the molecules. researchgate.netresearchgate.net

This is an interactive data table. Users can sort and filter the information based on the interaction type.

The propensity of urea derivatives to form well-ordered two-dimensional (2D) structures has been a subject of significant research, often studied at surfaces and interfaces. nih.gov While specific monolayer studies for this compound are not documented, the behavior of analogous substituted ureas provides a strong indication of its potential for 2D ordering.

The formation of highly ordered self-assembled monolayers is a common feature of molecules that possess strong, directional intermolecular interactions. nih.gov For phenylalkyl ureas, the hydrogen-bonding capabilities of the urea headgroup, combined with the hydrophobic nature of the phenylalkyl tail, make them excellent candidates for forming stable monolayers at the air-water interface or on solid substrates.

In such a monolayer, it is anticipated that the this compound molecules would orient themselves to maximize the favorable interactions. The urea headgroups would form a hydrogen-bonded 2D network, similar to the layers observed in the crystal structure of 1-(3-Phenylpropyl)urea. nih.gov The phenylbutyl tails would likely be oriented away from a polar surface (like water) or towards a non-polar medium, aligning to maximize van der Waals interactions. The chirality of this compound, if a single enantiomer is used, could introduce a chiral footprint into the 2D assembly, potentially leading to the formation of helical or other chiral superstructures. nih.govnih.gov

Table 2: Predicted Parameters for a this compound Monolayer

| Parameter | Predicted Value/Behavior | Influencing Factors |

|---|---|---|

| Area per Molecule | 25 - 35 Ų | Size of the phenylbutyl group, packing density. |

| Monolayer Thickness | 10 - 15 Å | Length and orientation of the phenylbutyl tail. |

| Dominant Intermolecular Forces | Hydrogen bonding, van der Waals | Urea headgroup, alkyl chain, and phenyl ring. |

This interactive table allows for the exploration of predicted properties of a this compound monolayer.

Advanced Characterization Techniques for 3 Phenylbutyl Urea Research

Spectroscopic Methods for Structural and Compositional Analysis of Organic Compounds

Spectroscopic techniques are indispensable for determining the molecular structure, identifying functional groups, and assessing the composition of organic molecules.

High-Field and Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation of organic compounds. High-field NMR, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

For (3-Phenylbutyl)urea, ¹H NMR would reveal distinct signals corresponding to the phenyl ring protons, the methylene (B1212753) groups of the butyl chain, and the NH protons of the urea (B33335) moiety. The chemical shifts and splitting patterns of these signals allow for the confirmation of the molecule's connectivity. For instance, the phenyl protons typically appear in the aromatic region (around 7-7.5 ppm), while the aliphatic protons of the phenylbutyl chain would resonate at higher field strengths, with specific patterns indicative of their position relative to the phenyl ring and the urea group. The NH protons of the urea group are often observed as broad singlets, their exact position being sensitive to solvent and hydrogen bonding.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon of the urea group is highly deshielded and typically appears in the range of 150-160 ppm. The carbons of the phenyl ring would resonate in the aromatic region (120-140 ppm), while the aliphatic carbons of the butyl chain would appear at lower field strengths, with the carbon directly attached to the phenyl group being more deshielded than those further away. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further confirm structural assignments by revealing correlations between protons and carbons, thereby solidifying the structural determination of this compound nih.govspectrabase.comnih.govhmdb.ca.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is critical for establishing the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with very similar nominal masses, thereby confirming the molecular formula of this compound.

The fragmentation pattern observed in HRMS, often obtained through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides further structural insights. For this compound, characteristic fragments would arise from the cleavage of bonds within the molecule. For example, ionization might occur on the nitrogen atoms of the urea group, leading to fragments corresponding to the phenylbutyl moiety and the urea fragment. Loss of NH₂CO, phenylbutyl, or cleavage within the butyl chain are all plausible fragmentation pathways that can be analyzed to confirm the proposed structure spectrabase.comnih.govhmdb.ca. For example, a fragment corresponding to the phenylbutyl cation (C₁₀H₁₃⁺) or the phenylbutylamine fragment could be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule. Both methods rely on the interaction of electromagnetic radiation with molecular vibrations.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the urea functional group. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, often as a doublet for primary ureas. The C=O stretching vibration of the urea carbonyl group is a strong absorption band, usually found around 1640-1690 cm⁻¹. The N-H bending vibrations and C-N stretching vibrations also contribute to the spectrum in the fingerprint region (below 1500 cm⁻¹) hmdb.camcgill.caspectrabase.comlibretexts.orgresearchgate.netrsc.org. The phenyl group would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ (for sp² hybridized carbons) and C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹).

Raman spectroscopy, which probes vibrational modes through inelastic scattering of light, can provide complementary data, particularly for symmetric vibrations and those involving non-polar bonds. The C=O and N-H stretching and bending modes of the urea group, as well as the skeletal vibrations of the phenylbutyl chain, would also be observable in the Raman spectrum. The combination of IR and Raman spectroscopy offers a robust method for confirming the presence of key functional groups and providing a unique vibrational fingerprint for this compound core.ac.ukwhiterose.ac.uk.

Advanced Crystallographic and Diffraction Techniques

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and molecular conformation. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the determination of its crystal structure.

This technique can reveal how the molecules pack in the solid state, including the presence and nature of intermolecular interactions such as hydrogen bonding, which is common in urea derivatives. The phenylbutyl chain's conformation and its orientation relative to the urea moiety would be precisely mapped. The resulting crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, provide a fundamental understanding of the molecule's solid-state properties and can be crucial for understanding its bulk behavior nih.govwhiterose.ac.uk. For example, crystal data for a related compound, 1-(3-Phenylpropyl)urea, has been reported, detailing its monoclinic crystal system and specific lattice parameters nih.gov.

Microscopic and Nanoscopic Characterization Techniques (e.g., Scanning Tunneling Microscopy, Atomic Force Microscopy)

While spectroscopic and crystallographic methods focus on molecular-level structure, microscopic and nanoscopic techniques provide insights into the surface morphology, topography, and nanoscale features of solid samples. Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can be employed to examine the surface of this compound crystals or thin films.

STM, which relies on quantum mechanical tunneling of electrons between a conductive tip and the sample surface, can provide atomic-resolution images of conductive or semiconductive materials. AFM, on the other hand, uses a physical probe to scan the surface, allowing for the imaging of insulating materials and providing topographical information. These techniques can reveal surface defects, crystal growth patterns, and the arrangement of molecules at the nanoscale, which can be relevant for understanding solid-state properties or film formation of this compound hmdb.carsc.orgnist.gov.

Hyphenated Analytical Techniques for Complex Organic Mixtures (e.g., HPLC-NMR, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, making them invaluable for analyzing complex mixtures or confirming the identity and purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be used for its analysis. GC separates components of a mixture based on their boiling points and interaction with the stationary phase, while MS provides mass spectral data for identification. GC-MS can confirm the presence of this compound and detect any volatile impurities nih.govhmdb.ca. For example, the NIST WebBook lists mass spectral data for 1-Butyl-3-phenylurea, indicating the utility of GC-MS for such compounds nist.govnist.gov.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): HPLC-NMR is a powerful technique for analyzing samples that are not amenable to GC-MS or for obtaining NMR spectra of individual components separated by HPLC. In this technique, the eluent from an HPLC column is directly fed into an NMR spectrometer. This allows for the acquisition of NMR spectra of purified fractions, aiding in the structural confirmation of this compound and the identification of any impurities or byproducts present in a synthesized sample nih.govhmdb.caresearchgate.net.

Computational and Theoretical Studies of 3 Phenylbutyl Urea Analogs

Molecular Dynamics (MD) Simulations of Urea (B33335) Systems in Diverse Environments

Force Field Development and Refinement for Urea Molecules

Developing accurate computational models for molecules like (3-Phenylbutyl)urea relies on robust force fields. Force fields are sets of rules and parameters used in molecular mechanics and molecular dynamics simulations to predict the potential energy of a system based on the positions of its atoms. For urea and its derivatives, force field development involves parameterizing the interactions between atoms, including bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of these force fields is critical for simulating molecular behavior, such as conformational changes, solvation, and intermolecular interactions chemicalbook.comresearchgate.net. Research in this area focuses on refining existing force fields or developing new ones that can accurately represent the hydrogen bonding capabilities and conformational flexibility characteristic of urea structures. This often involves comparing simulation results with experimental data or high-level quantum mechanical calculations to validate the force field parameters.

Mechanistic Insights from Computational Modeling of Urea-Related Reactions

Computational modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms involving urea derivatives core.ac.ukcore.ac.ukrsc.org. These studies aim to understand the step-by-step processes by which reactions occur, including the identification of intermediates and transition states.

Elucidation of Reaction Pathways and Transition States

Computational chemists employ DFT to map out potential energy surfaces for reactions. By calculating the energies of various molecular configurations, they can identify the lowest energy pathway connecting reactants to products. This pathway often involves high-energy, unstable structures known as transition states, which represent the highest energy point along the reaction coordinate. Understanding the geometry and energy of these transition states provides crucial insights into the reaction's activation energy and rate core.ac.ukcore.ac.ukrsc.org. For a compound like this compound, such studies could investigate its hydrolysis, decomposition, or participation in condensation reactions, detailing the precise atomic movements and bond breaking/forming events.

Computational Assessment of Catalytic Mechanisms Involving Urea Derivatives

Urea derivatives can act as catalysts or be involved in catalyzed reactions. Computational modeling plays a vital role in assessing these catalytic mechanisms core.ac.uk. By simulating the interaction of the urea derivative with reactants and transition states, researchers can determine how the molecule stabilizes intermediates, lowers activation energies, and directs the reaction towards specific products. For example, studies might investigate how the hydrogen-bonding capabilities of the urea moiety in a derivative influence the catalytic activity of an enzyme or a synthetic catalyst. These computational assessments help in designing more efficient catalysts by revealing the key interactions responsible for catalytic activity.

Computational Approaches to Hydrogen Bonding and Supramolecular Interactions in Urea Assemblies

Urea and its derivatives are well-known for their strong hydrogen-bonding capabilities, which drive the formation of supramolecular assemblies, such as gels, crystals, and networks chemicalbook.com. Computational methods are indispensable for characterizing these interactions. Techniques like molecular dynamics (MD) simulations and DFT calculations can model the formation and stability of hydrogen bonds between urea molecules or between urea derivatives and other molecules. These studies help in understanding how specific structural features, like the phenylbutyl group in this compound, influence the strength, directionality, and pattern of hydrogen bonding, thereby dictating the self-assembly behavior and the properties of the resulting supramolecular structures.

Applications of Machine Learning in Material Science for Organic and Hybrid Materials, including Urea Derivatives

Machine learning (ML) is increasingly being applied in material science to accelerate the discovery and design of new materials, including those based on organic and hybrid structures like urea derivatives. ML models can be trained on existing experimental and computational data to predict material properties, identify structure-property relationships, and guide the synthesis of novel compounds with desired characteristics. For urea derivatives, ML could be used to predict properties such as solubility, thermal stability, binding affinities, or even catalytic efficiency based on their molecular structure. This approach can significantly speed up the research and development cycle for new materials incorporating urea functionalities, potentially leading to advancements in areas like drug delivery, sensors, or advanced functional materials.

Environmental Aspects of Urea Compounds in Academic Research

Environmental Fate and Transformation Pathways of Urea-Based Compounds

The environmental fate of urea-based compounds is governed by a combination of abiotic and biotic processes that lead to their transformation and degradation in various environmental compartments.

Hydrolysis, the chemical breakdown of a compound by reaction with water, is a key abiotic degradation pathway for many organic molecules, including urea (B33335) derivatives. Simple urea itself undergoes very slow non-enzymatic hydrolysis in aqueous solution, a process that can be catalyzed by acids or bases nih.gov. For substituted ureas, the rate and products of hydrolysis are influenced by the nature of the substituents. For instance, N-substituted ureas can undergo hydrolysis, potentially liberating the corresponding amine and isocyanate or carbamic acid intermediates, which can further degrade epa.govnih.govresearchgate.net. Phenylalkyl ureas, such as (3-Phenylbutyl)urea, would be expected to follow similar general hydrolysis mechanisms, though the phenyl and butyl groups could influence reaction kinetics and the stability of intermediates. Research on similar compounds, like phenylurea herbicides, indicates that hydrolysis can lead to the cleavage of the urea bridge, forming aniline (B41778) moieties nih.gov. Triclocarban, a substituted urea, shows stability to hydrolysis in pure water, with an estimated half-life of 1.2 years, but it can undergo photolysis industrialchemicals.gov.au.

Microbial degradation is a crucial biotic pathway for the transformation of urea-based compounds in the environment. Microorganisms, particularly bacteria and fungi, possess enzymes like urease that can break down urea and its derivatives. Urease hydrolyzes urea into ammonia (B1221849) and carbon dioxide nih.govbiomedres.us. This process is vital for nitrogen cycling and is utilized by microbes for nutrient acquisition. Research has shown that various bacteria, such as Bacillus sphaericus, can degrade N'-methoxy phenylurea herbicides by liberating carbon dioxide from the ureido portion, leaving aniline moieties nih.gov. Fungi also play a role, with some fungal enzymes, including ureases, being involved in the biodegradation of complex compounds like polyurethanes nih.gov. The biotransformation of substituted ureas can involve various mechanisms, including demethylation, hydroxylation, and dehalogenation, depending on the specific substituents present fao.orgnih.gov. For phenylalkyl ureas, microbial communities in soil and aquatic systems are likely to possess pathways for breaking down the alkyl chain and potentially modifying or cleaving the phenyl ring, although specific studies on this compound's microbial degradation are not widely documented.

Advanced Methodologies for Environmental Monitoring and Analysis of Urea Derivatives

The accurate detection and quantification of urea derivatives in environmental matrices are essential for assessing their presence, fate, and potential impact. Advanced analytical techniques are employed for this purpose. Common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov. These techniques allow for the separation and identification of specific urea derivatives from complex environmental samples like water, soil, and sediment. For instance, UHPLC-MS has been used to analyze intermediates in the photodegradation of benzoylurea (B1208200) pesticides, identifying specific degradation pathways nih.gov. The development of sensitive and selective analytical methods is critical for monitoring trace levels of these compounds and their transformation products in the environment.

Sustainable Synthesis and Production Strategies for Urea Derivatives to Mitigate Environmental Impact

The synthesis and production of urea derivatives, including those with potential applications related to this compound, are increasingly focused on sustainability to minimize environmental footprints.

Traditional urea production, primarily for fertilizers, is energy-intensive and contributes to greenhouse gas emissions. Strategies for mitigating these impacts include improving energy efficiency in manufacturing processes, optimizing catalyst use, and exploring alternative feedstocks or synthesis routes nih.govresearchgate.net. For specialized urea derivatives, adopting green chemistry principles during synthesis is paramount. This involves minimizing waste, using less hazardous reagents, and maximizing atom economy.

Electrocatalytic methods represent a promising avenue for the green synthesis of urea and its derivatives. These approaches often operate under mild conditions, utilize electricity as a clean energy source, and can offer high selectivity and efficiency. Research into electrocatalytic synthesis of urea aims to convert carbon dioxide and ammonia or amines directly into urea, thereby offering a more sustainable alternative to conventional methods. While specific electrocatalytic routes for phenylalkyl ureas like this compound are still areas of active research, the broader development of these technologies holds potential for producing a wide range of urea derivatives with reduced environmental impact.

Compound List:

this compound

Triclocarban

Teflubenzuron

Metsulfuron-methyl

Halosulfuron-methyl

Triflusulfuron-Methyl

Rimsulfuron

N'-methoxy phenylurea herbicides

Urea-formaldehyde (UF) resins

Triazone

Future Research Directions for 3 Phenylbutyl Urea and Substituted Urea Chemistry

Emerging Synthetic Methodologies and Novel Catalytic Systems for Urea (B33335) Formation

The synthesis of urea derivatives is a cornerstone of organic chemistry, with numerous established methods. For (3-Phenylbutyl)urea, a reported synthesis involves the reaction of 4-phenylbutylamine (B88947) with potassium cyanate (B1221674) in the presence of ammonium (B1175870) chloride under microwave irradiation, achieving a yield of 75% molaid.com. This highlights the utility of microwave-assisted synthesis for rapid urea formation, aligning with efforts towards more energy-efficient chemical processes molaid.com.

Future research should focus on developing novel catalytic systems and methodologies to enhance the efficiency, selectivity, and sustainability of this compound synthesis and its derivatives. This includes exploring:

Green Catalysis: Investigating the use of heterogeneous catalysts, organocatalysts, or biocatalysts that can operate under milder conditions, reduce waste generation, and improve atom economy.

Flow Chemistry: Adapting synthesis protocols to continuous flow reactors, which can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety for potentially hazardous intermediates.

Isocyanate-Free Routes: Developing alternative synthetic pathways that circumvent the use of highly reactive and toxic isocyanates, which are common precursors in urea synthesis.

Integration of Advanced Spectroscopic and Imaging Techniques for In Situ and Real-Time Analysis

Understanding the formation, structure, and behavior of this compound and its derivatives is crucial for their development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation and purity assessment ontosight.ai.

Future research directions should emphasize the integration of advanced spectroscopic and imaging techniques for in situ and real-time analysis. This could involve:

Reaction Monitoring: Employing techniques like in situ IR or Raman spectroscopy to monitor the progress of urea formation reactions, identify reaction intermediates, and optimize reaction conditions in real-time.

Structural Characterization: Utilizing advanced NMR techniques (e.g., 2D NMR, solid-state NMR) and high-resolution mass spectrometry to gain deeper insights into the molecular structure and conformational flexibility of this compound and its complexes.

Material Analysis: Applying techniques like X-ray diffraction (XRD) or Atomic Force Microscopy (AFM) to study the solid-state properties and supramolecular assembly of this compound-based materials.

Synergistic Combination of Computational and Experimental Approaches for Rational Design of Urea Derivatives

The structural diversity of urea compounds has led to their exploration in various therapeutic areas. For instance, phenylalkyl urea derivatives have shown promise as inhibitors of complement activation (IC50 values as low as 13 nM) nih.govnih.gov, while other substituted phenyl ureas act as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) (IC50 values of 0.1–0.6 μM) mdpi.com. Similarly, uracil (B121893) urea derivatives have been developed as highly selective fatty acid amide hydrolase (FAAH) inhibitors, exhibiting picomolar potency (IC50 ≈ 0.3 nM) rsc.orgrsc.org. These findings underscore the potential for this compound derivatives to be designed for specific biological targets.

A synergistic approach combining computational and experimental methods is essential for rational design:

In Silico Screening and Design: Utilizing molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations to predict the binding affinity and biological activity of novel this compound analogs for target proteins. Molecular docking has been successfully employed to predict binding modes for IDO1 inhibitors mdpi.com.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating a library of this compound derivatives with variations in the phenyl ring and alkyl chain to identify key structural features responsible for desired activity and selectivity.

Predictive Modeling: Developing computational models to predict physical properties, pharmacokinetic profiles, and potential toxicity, thereby guiding experimental efforts towards the most promising candidates.

Exploration of Novel Supramolecular Architectures and Functional Materials

The urea moiety is a well-established building block in supramolecular chemistry due to its strong hydrogen-bonding capabilities, enabling self-assembly into ordered structures. The phenylbutyl chain in this compound adds a lipophilic component that can influence self-assembly behavior and material properties.

Future research should explore the potential of this compound and its functionalized derivatives in creating novel supramolecular architectures and functional materials:

Self-Assembly Studies: Investigating the propensity of this compound derivatives to self-assemble into gels, liquid crystals, or other organized structures through hydrogen bonding and π-π stacking interactions.

Materials Integration: Incorporating this compound units into polymers, porous organic frameworks (POFs), or metal-organic frameworks (MOFs) to impart specific functionalities, such as selective binding, catalysis, or sensing.

Molecular Recognition: Designing this compound derivatives capable of selective molecular recognition for applications in anion sensing, catalysis, or as components in host-guest chemistry.

Innovation in Environmentally Sustainable Chemical Processes Involving Urea Compounds

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. As mentioned, microwave-assisted synthesis offers a more energy-efficient route molaid.com. Furthermore, urea itself plays a significant role in agriculture, but its hydrolysis in soil leads to nitrogen loss google.com.

Future research should prioritize sustainable innovation in the synthesis and application of this compound and related compounds:

Green Synthesis Metrics: Evaluating synthetic routes based on metrics such as E-factor, Process Mass Intensity (PMI), and atom economy to identify and implement the most environmentally benign approaches.

Biorenewable Feedstocks: Investigating the use of bio-based precursors for the synthesis of the phenylbutylamine component or other parts of the urea molecule.

Biodegradable Materials: Exploring the potential of this compound derivatives as components in biodegradable polymers or materials, reducing their environmental persistence.

Urease Inhibition: Building upon the concept of urease inhibitors google.com, research could explore if specific this compound derivatives can be developed to control nitrogen release from urea-based fertilizers, thereby improving nutrient efficiency and reducing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.